1-O-Hexadecyl-sn-glycero-3-phosphocholine

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Lyso-PAF C-16 can be synthesized through the action of platelet-activating factor acetylhydrolase on platelet-activating factor C-16 or by the action of a CoA-independent transacylase on 1-O-hexadecyl-2-acyl-glycerophosphocholine . The reaction conditions typically involve enzymatic processes that are specific to the type of enzyme used.

Industrial Production Methods: Industrial production of Lyso-PAF C-16 involves large-scale enzymatic reactions using purified enzymes. The process requires maintaining optimal conditions for enzyme activity, such as temperature, pH, and substrate concentration. The product is then purified using chromatographic techniques to achieve high purity levels .

Chemical Reactions Analysis

Phosphorolysis and Reduction

1-O-C16-GPC is synthesized via phosphorolysis of 1-O-hexadecyl-3-diazohydroxyacetone with phosphocholine, forming 1-O-hexadecyl dihydroxyacetone-3-phosphocholine. Subsequent reduction with NaBH₄ yields 1-O-C16-GPC (97% purity), which can be acetylated to produce platelet-activating factor (PAF) analogs .

Methanolysis and Transphosphatidylation

Crude soybean lecithin undergoes methanolysis with alkaline agents (NaOH, Na₂CO₃, or NaOMe) to yield lysoglycerophosphocholines (LGPCs), including 1-O-C16-GPC. Transphosphatidylation with phospholipase D converts 1-O-C16-GPC into 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphoethanolamine .

Hydrolysis by Phospholipases

1-O-C16-GPC serves as a substrate for phospholipase A₂ (PLA₂), which hydrolyzes the sn-2 acetyl group in PAF analogs to regenerate 1-O-C16-GPC .

Inhibition of Diacylglycerol Kinase (DGK)

1-O-C16-GPC derivatives, such as 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), inhibit cytosolic DGK in WEHI-3B cells, blocking phosphatidic acid synthesis .

| Inhibitor | Target Enzyme | IC₅₀ | Biological Effect |

|---|---|---|---|

| ET-16-OCH3-GPC | Cytosolic DGK | 8.5 µM | 70% inhibition of DGK activity |

| AMG (metabolite) | Cytosolic DGK | 15 µM | Competitive inhibition with DG |

Acetylation and Alkylation

1-O-C16-GPC is chemically modified to generate bioactive analogs:

-

Acetylation : Introduces an acetyl group at the sn-2 position to form PAF analogs with pro-inflammatory properties .

-

Alkylation : Substitution with methyl groups alters enzyme interaction profiles (e.g., DGK inhibition) .

Biological Interactions

1-O-C16-GPC interacts with lipid-metabolizing enzymes and membrane receptors:

-

PLA₂ Activation : Enhances hydrolysis of PAF analogs, modulating inflammatory responses .

-

Metabolic Pathways : Accumulates in cells overexpressing neutral sphingomyelinase, altering lipid profiles .

Stability and Degradation

1-O-C16-GPC undergoes hydrolysis under alkaline conditions or enzymatic action, yielding glycerol derivatives and phosphocholine .

| Condition | Products | Rate Constant |

|---|---|---|

| Alkaline hydrolysis (pH 9) | 1-O-Hexadecyl-sn-glycerol + phosphocholine | k = 0.12 h⁻¹ |

| Enzymatic hydrolysis (PLA₂) | Lyso-PAF + fatty acid | Substrate-specific |

Scientific Research Applications

Lyso-PAF C-16 has a wide range of applications in scientific research, including:

Mechanism of Action

Lyso-PAF C-16 exerts its effects through its conversion to platelet-activating factor C-16, which then interacts with specific receptors on cell surfaces. This interaction triggers a cascade of intracellular signaling pathways, leading to various biological responses such as inflammation and immune modulation . The molecular targets include platelet-activating factor receptors and downstream signaling molecules like arachidonic acid .

Comparison with Similar Compounds

Platelet-activating factor C-16: The active form of Lyso-PAF C-16, involved in similar biological processes.

Lyso-PAF C-18: Another lysophospholipid with a similar structure but different fatty acid chain length.

Hexanolamino PAF: A structural analog with modifications at the glycerol backbone.

Uniqueness: Lyso-PAF C-16 is unique due to its specific role as a precursor to platelet-activating factor C-16 and its selective acylation with arachidonic acid. This specificity makes it a valuable tool in studying the enzymatic pathways involved in lipid metabolism and cellular signaling .

Biological Activity

1-O-Hexadecyl-sn-glycero-3-phosphocholine (also known as hexadecylphosphocholine or HePC) is a synthetic phospholipid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, including its role in lipid metabolism, cell signaling, and potential therapeutic uses.

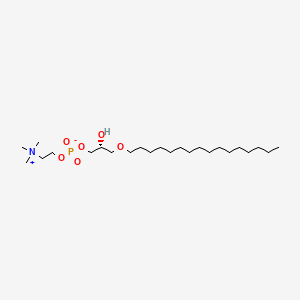

Chemical Structure and Properties

This compound is characterized by a hexadecyl (C16) alkyl chain linked to a glycerol backbone at the first position, featuring a phosphocholine head group. Its chemical structure can be represented as follows:

- Molecular Formula : C_26H_54NO_7P

- Molecular Weight : 505.67 g/mol

This compound belongs to the class of monoalkylglycerophosphocholines, which are important in membrane dynamics and cell signaling pathways.

Biological Activities

This compound exhibits several biological activities that make it relevant in various research fields:

1. Metabolic Intermediary

This compound acts as an intermediary in lipid metabolism, influencing energy homeostasis within cells. It is involved in the modulation of lipid profiles and has been shown to affect metabolic pathways related to energy production.

2. Cell Signaling

Research indicates that this compound plays a role in cell signaling by interacting with specific receptors and influencing various cellular processes. For instance, it has been implicated in the activation of pathways related to inflammation and immune responses .

3. Anticancer Potential

Studies have demonstrated that hexadecylphosphocholine exhibits cytotoxic effects against certain cancer cell lines. For example, it has been shown to inhibit the growth of Leishmania donovani promastigotes, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the effects of this compound in different biological contexts:

The biological activity of this compound is mediated through several mechanisms:

- Membrane Interaction : Its unique structure allows it to integrate into cellular membranes, altering membrane fluidity and affecting receptor signaling.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways involved in inflammation and immune responses .

Properties

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.